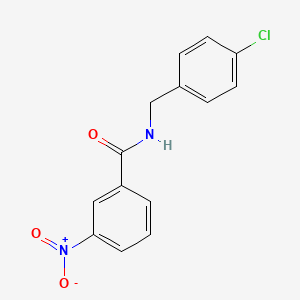

N-(4-Chlorobenzyl)-3-nitrobenzamide

CAS No.:

Cat. No.: VC16091452

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClN2O3 |

|---|---|

| Molecular Weight | 290.70 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-nitrobenzamide |

| Standard InChI | InChI=1S/C14H11ClN2O3/c15-12-6-4-10(5-7-12)9-16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,9H2,(H,16,18) |

| Standard InChI Key | MRQPJXPBUJWTDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Properties

N-(4-Chlorobenzyl)-3-nitrobenzamide belongs to the benzamide class, featuring a benzyl group substituted with a chlorine atom at the para position and a nitro group at the meta position of the benzamide moiety. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₂O₃ |

| Molecular Weight | 290.70 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-nitrobenzamide |

| CAS Number | 404845-46-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM) |

The nitro group at the meta position enhances electrophilicity, while the chloro-substituted benzyl group contributes to hydrophobic interactions, influencing reactivity and potential biological activity .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a coupling reaction between 3-nitrobenzoic acid and 4-chlorobenzylamine. A representative procedure involves:

-

Activation of the Carboxylic Acid: 3-Nitrobenzoic acid is activated using a coupling agent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in dichloromethane (DCM) .

-

Amide Bond Formation: The activated acid reacts with 4-chlorobenzylamine at room temperature, yielding the target compound after 12–24 hours.

-

Purification: Crude product is purified via recrystallization from methanol-water mixtures, achieving >99% purity as confirmed by HPLC.

Key Improvements Over Prior Methods

-

Solvent Selection: Replacing diethyl ether with methyl tert-butyl ether (MTBE) improves safety and yield (85% vs. 77% in prior methods) .

-

Crystallization: Methanol-water mixtures eliminate toxic acetonitrile residues observed in earlier protocols, enhancing purity (>99.5%) .

Analytical Characterization

Analytical data for N-(4-chlorobenzyl)-3-nitrobenzamide are consistent across sources:

These data confirm the compound’s structure and high purity, critical for pharmacological evaluations .

Future Directions

-

Pharmacological Screening: Prioritize assays for PARP inhibition, antimicrobial activity, and cytotoxicity.

-

Structural Optimization: Introduce sulfonamide or heterocyclic groups to enhance bioavailability.

-

Toxicological Profiling: Assess acute toxicity in model organisms to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume